molecular formula C12H19Cl2N3O B1435015 N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride CAS No. 2108724-24-7

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Cat. No.: B1435015
CAS No.: 2108724-24-7
M. Wt: 292.2 g/mol
InChI Key: KKOPDHQEJVMCKO-UHFFFAOYSA-N
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Description

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and piperidine.

    Formation of Nicotinamide: Nicotinic acid is converted to nicotinamide through an amidation reaction.

    N-Methylation: The nicotinamide is then subjected to N-methylation using methyl iodide or a similar methylating agent.

    Piperidinylation: The N-methylated nicotinamide is reacted with piperidine to form the final product.

    Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability .

Chemical Reactions Analysis

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the nicotinamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological conditions and its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride can be compared with other similar compounds, such as:

    N-Methyl-4-piperidin-3-ylnicotinamide: This compound has a similar structure but differs in the position of the piperidine ring attachment.

    N-Methyl-6-piperidin-2-ylnicotinamide: This compound has a different position of the piperidine ring attachment compared to this compound.

    N-Methyl-6-piperidin-3-ylpyridine: This compound lacks the amide group present in this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPDHQEJVMCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 2
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 3
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 4
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 5
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
Reactant of Route 6
N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

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